molecular formula C9HF19 B1595110 1H-Perfluorononane CAS No. 375-94-0

1H-Perfluorononane

Cat. No.: B1595110
CAS No.: 375-94-0
M. Wt: 470.07 g/mol
InChI Key: CUNIPPSHVAZKID-UHFFFAOYSA-N
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Description

1H-Perfluorononane, also known by its IUPAC name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluorononane, is a perfluorinated compound with the molecular formula C₉HF₁₉. It is characterized by its high molecular weight of 470.0739 g/mol . This compound is part of the broader class of perfluorocarbons, which are known for their unique chemical properties, including high thermal stability and resistance to chemical reactions .

Preparation Methods

The synthesis of 1H-Perfluorononane typically involves the fluorination of nonane. This process can be achieved through various methods, including direct fluorination using elemental fluorine or electrochemical fluorination. The reaction conditions often require controlled environments to manage the reactivity of fluorine and ensure the safety of the process .

In industrial settings, the production of this compound may involve large-scale fluorination reactors where nonane is exposed to fluorine gas under specific temperature and pressure conditions. The resulting product is then purified through distillation or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

1H-Perfluorononane is relatively inert due to the strong carbon-fluorine bonds, making it resistant to many common chemical reactions. it can undergo certain types of reactions under specific conditions:

Common reagents used in these reactions include elemental fluorine for fluorination and strong bases or nucleophiles for substitution reactions. The major products formed from these reactions are typically other perfluorinated compounds or partially fluorinated derivatives .

Comparison with Similar Compounds

1H-Perfluorononane is part of the broader class of perfluorocarbons, which includes compounds like perfluorooctane and perfluorodecalin. Compared to these compounds, this compound has a higher molecular weight and a greater number of fluorine atoms, which contribute to its unique properties:

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluorononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9HF19/c10-1(11)2(12,13)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)28/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNIPPSHVAZKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F17CF2H, C9HF19
Record name Nonane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335836
Record name 1H-Perfluorononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375-94-0
Record name 1H-Perfluorononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Perfluorononane
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Reactant of Route 6
1H-Perfluorononane

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